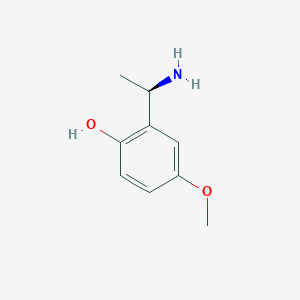
(R)-2-(1-aminoethyl)-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1-aminoethyl)-4-methoxyphenol is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a methoxyphenol structure. This compound’s unique structure allows it to participate in a variety of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-aminoethyl)-4-methoxyphenol typically involves the use of chiral catalysts to ensure the desired enantiomer is produced. One common method involves the use of a biocatalyst such as omega-transaminase, which provides high selectivity and chiral purity. The reaction conditions often include a buffer solution, a coenzyme, and a cosolvent. The substrate, typically a hydroxyacetophenone derivative, is added to the mixture and heated under vacuum conditions to facilitate the reaction .
Industrial Production Methods
Industrial production of ®-2-(1-aminoethyl)-4-methoxyphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and acid-alkali extraction can enhance yield and purity. The biocatalyst omega-transaminase is often employed due to its efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(1-aminoethyl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Aplicaciones Científicas De Investigación
®-2-(1-aminoethyl)-4-methoxyphenol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can act as a ligand in biochemical assays and studies involving enzyme interactions.
Mecanismo De Acción
The mechanism of action of ®-2-(1-aminoethyl)-4-methoxyphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenol structure allows for interactions with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
®-2-(1-aminoethyl)-4-fluoroaniline: Similar in structure but with a fluorine atom instead of a methoxy group.
®-(1-aminoethyl)phosphonic acid: Contains a phosphonic acid group instead of a methoxyphenol structure.
Uniqueness
®-2-(1-aminoethyl)-4-methoxyphenol is unique due to its methoxyphenol structure, which provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
2-[(1R)-1-aminoethyl]-4-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-6,11H,10H2,1-2H3/t6-/m1/s1 |
Clave InChI |
IZKMMTUNVKTMBW-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=C(C=CC(=C1)OC)O)N |
SMILES canónico |
CC(C1=C(C=CC(=C1)OC)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


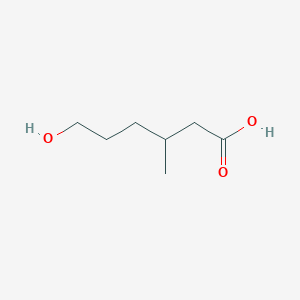
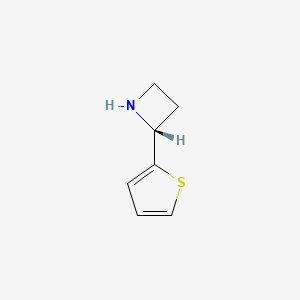
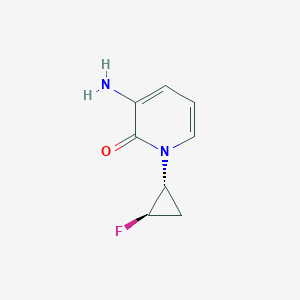
![4-Bromo-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946184.png)
![7-Fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12946191.png)

![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12946213.png)
![3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B12946216.png)
![2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12946217.png)
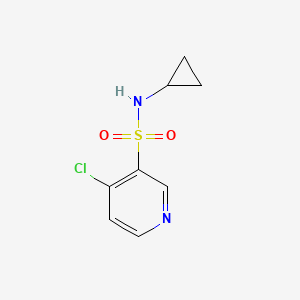
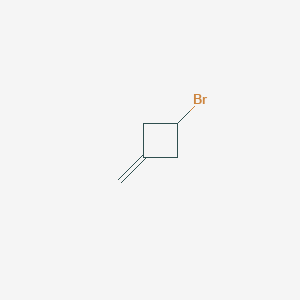
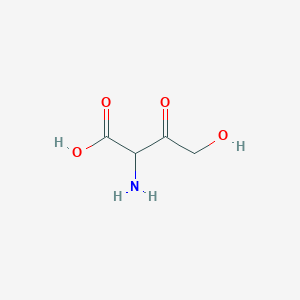

![2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946259.png)
